molecular formula C19H14F3N3O2S B2719463 FUBP1-IN-1

FUBP1-IN-1

Cat. No.: B2719463
M. Wt: 405.4 g/mol
InChI Key: CLFOYJSEPPNFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FUBP1-IN-1 is a potent inhibitor of the Far Upstream Element Binding Protein 1 (FUBP1)The inhibition of FUBP1 by this compound has an IC50 value of 11.0 micromolar .

Scientific Research Applications

FUBP1-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of FUBP1 in gene regulation, including its involvement in transcription and RNA splicing. In medicine, this compound is used to investigate the potential therapeutic effects of inhibiting FUBP1 in various cancers, as FUBP1 is known to regulate the expression of oncogenes such as MYC. Additionally, this compound is used in biochemical assays to study protein-DNA interactions and to develop new therapeutic strategies targeting FUBP1 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their biological applications. Therefore, there is a growing interest in the preparation of pyrazolo[1,5-a]pyrimidines derivatives due to their biological applications as promising antimicrobial, anticancer, antitubercular, and enzyme inhibitors . Future research could focus on exploring these applications further.

Preparation Methods

The synthetic route for FUBP1-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. Industrial production methods for this compound are not widely published, but they likely involve large-scale synthesis using similar reaction conditions optimized for yield and purity .

Chemical Reactions Analysis

FUBP1-IN-1 primarily undergoes substitution reactions due to its functional groups. Common reagents used in these reactions include various nucleophiles and electrophiles under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and conditions are often studied to optimize the compound’s stability and activity .

Mechanism of Action

FUBP1-IN-1 exerts its effects by binding to the FUBP1 protein and preventing it from interacting with its target DNA sequence, the Far Upstream Element (FUSE). This inhibition disrupts the transcriptional regulation of genes controlled by FUBP1, including the oncogene MYC. The molecular targets of this compound include the DNA-binding domains of FUBP1, and the pathways involved are primarily related to gene transcription and RNA splicing .

Comparison with Similar Compounds

FUBP1-IN-1 is unique in its specific inhibition of FUBP1. Similar compounds include other inhibitors of DNA-binding proteins and transcription factors, such as inhibitors of MYC, p53, and other regulatory proteins. this compound is distinct in its high specificity and potency for FUBP1, making it a valuable tool for studying the specific functions of this protein in cellular processes .

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Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFOYJSEPPNFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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